N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
The compound N-{3,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}-2H-1,3-benzodioxole-5-carboxamide features a pyrazole core substituted with 3,5-dimethyl groups, a naphthalen-1-ylmethyl moiety, and a 1,3-benzodioxole carboxamide side chain. Pyrazole derivatives are renowned for their antimicrobial, anti-inflammatory, and anticancer activities, often modulated by substituents such as nitro groups, aromatic systems, or fused heterocycles .
Properties
IUPAC Name |
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-23(25-24(28)18-10-11-21-22(12-18)30-14-29-21)16(2)27(26-15)13-19-8-5-7-17-6-3-4-9-20(17)19/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVRMNROGBVBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the naphthylmethyl group, and the coupling with the benzodioxole moiety. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The industrial methods also focus on minimizing waste and reducing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazole Derivatives with Nitroaryl Substituents
Compounds like 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one () share the 3,5-dimethylpyrazole core but replace the naphthalenylmethyl group with a 4-nitrophenyl moiety. Key differences include:
- Electronic Effects : The nitro group is strongly electron-withdrawing, while the naphthalenylmethyl group is electron-rich, altering reactivity and intermolecular interactions.
Pyrazole-Linked Triazolo/Tetrazolo Systems
Propenoic acid derivatives (), such as (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid, incorporate fused triazolo-pyridazine systems. These differ from the target compound in:
- Functional Groups : The carboxylic acid group enables hydrogen bonding and ionic interactions, whereas the carboxamide in the target compound offers hydrogen-bonding capacity without ionization.
Thiazolo-Pyrimidine and Quinazoline Derivatives
Compounds like (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () feature larger heterocyclic frameworks. Comparisons include:
- Ring Systems: Thiazolo-pyrimidines are bicyclic, whereas the target compound’s monocyclic pyrazole may offer synthetic simplicity and metabolic stability.
- Substituent Diversity: The cyanobenzylidene and furan groups in contrast with the benzodioxole carboxamide, highlighting divergent strategies for optimizing solubility and target affinity.
Physical Properties
While melting points for the target compound are unavailable, analogs provide benchmarks:
- Pyrazole derivatives with nitro groups () exhibit moderate melting points (~200–250°C), influenced by crystallinity and hydrogen bonding .
- Triazolo-pyridazine systems () show higher melting points (246–288°C) due to extended conjugation and rigidity .
The target compound’s naphthalene and benzodioxole groups may elevate melting points relative to simpler pyrazoles, reflecting enhanced π-stacking.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Biological Activity
N-{3,5-DIMETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.48 g/mol. Its structure includes a pyrazole ring and a benzodioxole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 397.48 g/mol |
| Molecular Formula | C25H23N3O2 |
| LogP | 2.9785 |
| Polar Surface Area | 43.133 Ų |
| Hydrogen Bond Acceptors | 5 |
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential . For instance, derivatives of pyrazole compounds have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2 (a pancreatic cancer cell line) and others. The mechanism involves the modulation of autophagy and inhibition of the mTORC1 signaling pathway, which is crucial in cancer cell metabolism and survival .
The compound appears to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II protein and abnormal LC3 punctae formation under starvation conditions. This suggests that it may act as a novel autophagy modulator with the potential for therapeutic applications in cancer treatment .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that modifications in the pyrazole and benzodioxole components can significantly affect biological activity. For example, substituents on the pyrazole ring can enhance potency against specific cancer types while maintaining metabolic stability .
Case Study 1: MIA PaCa-2 Cell Line
In vitro studies on MIA PaCa-2 cells demonstrated that compounds derived from this compound exhibited potent antiproliferative effects with IC50 values in the low micromolar range. The study further elucidated that these compounds could potentially be developed into effective anticancer agents due to their ability to induce autophagy and inhibit tumor growth.
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of various derivatives against liver and lung carcinoma cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values comparable to standard chemotherapeutic agents like cisplatin, suggesting their potential as effective alternatives or adjuncts in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
